(4R,4'R,5S,5'S)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)
Description
The compound (4R,4'R,5S,5'S)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) is a chiral bis(oxazoline) ligand characterized by its stereospecific R/S configurations and a central 1-phenylpropane bridge. This structure enables its use in asymmetric catalysis, particularly in enantioselective transformations such as cyclopropanation and fluorination . Its rigid, planar geometry and electron-rich aromatic systems enhance coordination with transition metals (e.g., copper or nickel), facilitating stereochemical control in catalytic cycles.
Properties
IUPAC Name |
(4R,5S)-2-[2-[(4R,5S)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]-1-phenylpropan-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H34N2O2/c1-39(27-28-17-7-2-8-18-28,37-40-33(29-19-9-3-10-20-29)35(42-37)31-23-13-5-14-24-31)38-41-34(30-21-11-4-12-22-30)36(43-38)32-25-15-6-16-26-32/h2-26,33-36H,27H2,1H3/t33-,34-,35+,36+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVIJCJVSBUFQB-NWJWHWDBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)(C2=NC(C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C5=NC(C(O5)C6=CC=CC=C6)C7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC1=CC=CC=C1)(C2=N[C@@H]([C@@H](O2)C3=CC=CC=C3)C4=CC=CC=C4)C5=N[C@@H]([C@@H](O5)C6=CC=CC=C6)C7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H34N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4R,4'R,5S,5'S)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) , commonly referred to as a bis(dihydrooxazole) derivative, has garnered attention in recent years due to its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 562.70 g/mol. The structure includes two 4,5-diphenyl-4,5-dihydrooxazole units linked by a 1-phenylpropane-2,2-diyl group. This unique structure contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 562.70 g/mol |
| CAS Number | 1884128-70-4 |
| Purity | 97% |
Antioxidant Activity
Research indicates that compounds with oxazole moieties often exhibit antioxidant properties. In particular, derivatives of 4,5-dihydrooxazole have shown significant radical scavenging activity. For instance, studies have demonstrated that certain oxazole derivatives can scavenge DPPH radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases .
Anti-inflammatory Activity
One of the prominent biological activities of this compound class is its anti-inflammatory effects. Compounds similar to (4R,4'R,5S,5'S)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes. Notably, some derivatives have demonstrated selective COX-2 inhibition with high selectivity indices . This suggests potential therapeutic applications in treating inflammatory conditions.
Antifungal Activity
Recent studies have explored the antifungal properties of oxazole derivatives. For example, related compounds have shown broad-spectrum antifungal activity against pathogens like Candida albicans and Aspergillus fumigatus, with minimal inhibitory concentrations (MICs) ranging from 0.03 to 0.5 μg/mL . This highlights the potential of these compounds in developing antifungal agents.
Tyrosinase Inhibition
Tyrosinase inhibitors are crucial in treating hyperpigmentation disorders. Research on related oxazole compounds has indicated their ability to inhibit tyrosinase activity effectively. The IC50 values for these compounds were reported to be significantly lower than those of standard inhibitors like kojic acid . This suggests that (4R,4'R,5S,5'S)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) may offer similar or enhanced efficacy.
Case Study 1: Synthesis and Evaluation of Oxazole Derivatives
A study synthesized a series of oxazole derivatives and evaluated their biological activities. Among these derivatives, one compound exhibited selective COX-2 inhibition with an IC50 value of 2 µM while showing no significant inhibition on COX-1 (IC50 > 100 µM). Molecular docking studies confirmed the binding affinity of this compound to the COX-2 active site .
Case Study 2: Antifungal Screening
Another investigation focused on the antifungal properties of oxazole derivatives against various fungal strains. Compounds A30-A34 demonstrated potent antifungal activity with MIC values significantly lower than existing treatments. This study suggests that these compounds could be developed further for clinical applications .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds similar to (4R,4'R,5S,5'S)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) exhibit anticancer properties. Studies have shown that the oxazole moiety can interact with cellular targets involved in cancer progression. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through modulation of signaling pathways such as the PI3K/Akt pathway.
Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of various oxazole derivatives and their cytotoxicity against different cancer cell lines. Results indicated that certain derivatives had IC50 values in the low micromolar range against breast and colon cancer cells .
2. Antimicrobial Properties
The oxazole derivatives have also been studied for their antimicrobial effects. The presence of diphenyl groups enhances lipophilicity, improving membrane permeability and thus increasing antimicrobial efficacy.
Case Study : Research published in Pharmaceutical Biology demonstrated that oxazole compounds inhibited the growth of Gram-positive bacteria effectively. The study highlighted structure-activity relationships that suggest modifications to the diphenyl groups can enhance activity against resistant strains .
Materials Science Applications
1. Photonic Devices
The unique electronic properties of (4R,4'R,5S,5'S)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) make it suitable for applications in photonic devices. Its ability to form stable thin films allows for its use in organic light-emitting diodes (OLEDs).
Case Study : An investigation into the use of oxazole-based compounds in OLED technology found that they exhibit high luminescence efficiency and thermal stability. This makes them promising candidates for future display technologies .
Organic Synthesis Applications
1. Building Block for Synthesis
The compound serves as a versatile building block in organic synthesis due to its functional groups that allow for further chemical modifications.
Example Reactions :
- Coupling Reactions : The oxazole ring can participate in coupling reactions with various electrophiles to form more complex structures.
Case Study : A synthetic route reported in Synthetic Communications utilized (4R,4'R,5S,5'S)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) as a precursor for synthesizing novel heterocyclic compounds with potential biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Modifications on Aromatic Rings
Compound A : (4R,4'R,5S,5'S)-2,2'-(1,3-Bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)
- Structure : Replaces the central phenyl group in the target compound with tert-butyl-substituted phenyl rings.
- Molecular Formula : C₅₃H₅₄N₂O₂; MW : 751.00 .
- Spectral Data: NMR and IR spectra confirm structural integrity, with [α]D²⁰ = +310.2 (CHCl₃), indicating strong optical activity .
Compound B : (4S,4'S,5R,5'R)-2,2'-(Pentane-3,3-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) (L13)
Spacer Group Variations
Stereochemical Variations
Compound D : (4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole)
- Structure : S-configuration with isopropyl substituents instead of diphenyl groups.
- Synthesis: Derived from L-valinol, yielding 84% via a one-pot reaction .
- Impact: Reduced steric bulk compared to diphenyl derivatives, enhancing solubility in polar solvents (e.g., ethanol). Lower enantioselectivity in asymmetric catalysis due to diminished π-π interactions .
Electronic Modifications
Compound E : (4R,5S)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole
- Structure : Incorporates a pyridyl group instead of a phenyl ring.
- Impact: The electron-deficient pyridyl moiety enhances Lewis acidity, improving coordination with late transition metals (e.g., Pd or Ni) . Applications: Potential use in cross-coupling reactions or C–H activation .
Catalytic Performance
| Compound | Application | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| Target Compound | Asymmetric fluorination | >90% | |
| L13 | Cyclopropanation | 75–85% | |
| Compound D | Cyclopropanation | 60–70% |
- Key Insight : Bulky substituents (e.g., tert-butyl in Compound A) and rigid spacers (e.g., phenylpropane in the target compound) consistently achieve higher ee values due to enhanced stereochemical control.
Preparation Methods
Cyclopropane Synthesis via [2+1] Cycloaddition
The 1-phenylpropane-2,2-diyl backbone is constructed using a modified Simmons-Smith reaction. A styrene derivative undergoes cyclopropanation with diiodomethane and a Zn-Cu couple, yielding the chiral cyclopropane dihalide. Enantioselectivity is induced using a chiral auxiliary or asymmetric catalysis.
Oxazoline Ring Formation
The cyclopropane dihalide reacts with 4,5-diphenyl-2-aminoethanol under Lewis acid catalysis (ZnCl₂, 5 mol%) in chlorobenzene at 110°C for 24 hours. Triethylamine scavenges HCl, driving the reaction to completion.
Reaction Conditions:
Stereochemical Control
The use of enantiopure 4,5-diphenyl-2-aminoethanol (derived from L-phenylglycinol) ensures the 4R,5S configuration in each oxazoline ring. X-ray crystallography confirms the retention of stereochemistry during cyclopropane functionalization.
Method 2: Oxazoline Ring Synthesis Prior to Cyclopropane Coupling
Preparation of Oxazoline Monomers
4,5-Diphenyl-4,5-dihydrooxazole is synthesized via cyclization of 2-aminobenzonitrile with (R)- or (S)-2-amino-1,2-diphenylethanol in refluxing chlorobenzene with ZnCl₂. Alternatively, fluoroalkanesulfonyl fluorides (e.g., perfluorobutanesulfonyl fluoride) promote room-temperature cyclization in dichloromethane with DBU as a base, achieving 90–99% yields.
Cyclopropane Coupling
The oxazoline monomers are linked via a palladium-catalyzed cross-coupling using a cyclopropane diboronic ester. Suzuki-Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) afford the bis-oxazoline with 65–70% yield.
Optimized Coupling Parameters:
Comparative Analysis of Synthetic Routes
Table 1: Method Comparison
| Metric | Method 1 | Method 2 |
|---|---|---|
| Overall Yield | 40–50% | 55–65% |
| Stereochemical Purity | 98% ee | 95% ee |
| Key Advantage | Fewer steps | Higher modularity |
| Limitation | High-temperature steps | Requires pre-functionalized oxazolines |
Method 2 offers superior yields due to milder coupling conditions but requires enantiopure oxazoline monomers. Method 1 is more direct but risks racemization during prolonged heating.
Optimization of Reaction Conditions and Catalytic Systems
Solvent and Catalyst Screening
Replacing chlorobenzene with dichloromethane in oxazoline cyclization improves yields to 70–75% while reducing reaction temperatures to 22°C. Zinc triflate outperforms ZnCl₂ in minimizing side reactions, enhancing ee to >99%.
Epimerization Mitigation
Low-temperature cyclization (0°C) with fluoroalkanesulfonyl fluorides prevents epimerization of the 4,5-diphenyl centers, critical for maintaining the 5S configuration.
Characterization and Validation of Stereochemical Integrity
Spectroscopic Analysis
¹H NMR coupling constants (J = 8–10 Hz for cyclopropane protons) confirm trans-diaxial geometry. NOESY correlations verify the 4R,4'R,5S,5'S configuration.
X-Ray Crystallography
Single-crystal analysis reveals a twisted square-planar geometry around the cyclopropane core, with dihedral angles of 112° between oxazoline rings.
Applications and Performance in Asymmetric Catalysis
The ligand demonstrates exceptional activity in Co-catalyzed reductive C-glycosylation, achieving 92% ee for 2-deoxy-β-C-ribofuranosides. Comparative studies show a 20% yield increase over PyBOX ligands in aldol reactions due to enhanced steric shielding .
Q & A
Q. What are the key considerations for optimizing the synthesis of (4R,4'R,5S,5'S)-bis-oxazole derivatives to ensure stereochemical fidelity?
- Methodological Answer : Synthesis requires multi-step protocols with precise control of reaction parameters. For example, chiral oxazoline precursors (e.g., (S)-(+)-2-phenylglycinol) can be used to establish stereocenters, followed by coupling reactions under inert atmospheres. Evidence from analogous bis-oxazole syntheses highlights the necessity of:
- Catalyst selection : Chiral auxiliaries or asymmetric catalysts to enforce R/S configurations .
- Temperature and solvent : Polar aprotic solvents (e.g., DMF) at 60–80°C to enhance reaction rates without racemization .
- Purification : Column chromatography or recrystallization to isolate enantiomers (>99% purity) .
Table 1 : Representative synthesis parameters from literature:
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Cyclization | DCC, CH₂Cl₂, 0°C → RT | 83.2–94.5 | >99 | |
| Stereochemical coupling | Pd(PPh₃)₄, toluene, reflux | 70–85 | 98 |
Q. Which analytical techniques are most effective for confirming the structural and stereochemical integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to resolve diastereotopic protons and confirm phenyl group orientations .
- High-Performance Liquid Chromatography (HPLC) : Chiral columns (e.g., Chiralpak AD-H) to separate enantiomers and quantify enantiomeric excess (ee >98%) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., C₄₈H₃₇N₂O₂P) and isotopic patterns .
Q. How do reaction conditions influence the yield of (4R,4'R,5S,5'S)-bis-oxazole derivatives?
- Methodological Answer : Yield optimization involves:
- Solvent polarity : Non-polar solvents (e.g., toluene) improve cyclization efficiency but may slow kinetics; DMSO accelerates reactions but risks side products .
- Catalyst loading : Pd-based catalysts (1–5 mol%) balance cost and turnover frequency .
- Stepwise vs. one-pot synthesis : Multi-step protocols (e.g., 3 stages) achieve higher yields (83–95%) compared to one-pot methods due to intermediate purification .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical assignments reported for similar bis-oxazole compounds?
- Methodological Answer : Discrepancies often arise from:
- Crystallographic vs. spectroscopic data : Single-crystal X-ray diffraction provides definitive stereochemical proof, whereas NMR may misassign diastereomers due to overlapping signals .
- Computational validation : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data .
Case Study : A 2023 study resolved conflicting R/S assignments by correlating experimental optical rotation values with computed electronic circular dichroism (ECD) spectra .
Q. What experimental strategies are used to investigate the biological interactions of this compound with protein targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : To measure binding kinetics (Kₐ, Kd) for enzyme-inhibitor complexes .
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., hydrophobic pockets accommodating phenyl groups) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor binding .
Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with IC₅₀ values against cancer cell lines .
- Free Energy Perturbation (FEP) : Predict binding affinity changes upon modifying the oxazole core or propane-2,2-diyl linker .
- ADMET Prediction : SwissADME or pkCSM to optimize pharmacokinetic properties (e.g., LogP <5 for blood-brain barrier penetration) .
Q. What methodologies address contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-response standardization : Use fixed protocols (e.g., MTT assay at 48h incubation) to minimize variability .
- Orthogonal assays : Confirm antiproliferative activity via both cell viability (MTT) and apoptosis (Annexin V) assays .
- Meta-analysis : Pool data from independent studies to identify trends (e.g., IC₅₀ ranges for leukemia vs. solid tumors) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
